Xestoquinone

Description

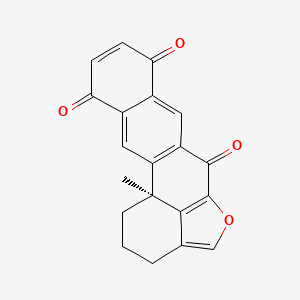

Structure

3D Structure

Properties

CAS No. |

97743-96-9 |

|---|---|

Molecular Formula |

C20H14O4 |

Molecular Weight |

318.3 g/mol |

IUPAC Name |

(1S)-1-methyl-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2(11),3,6,9,13(20),15-hexaene-5,8,12-trione |

InChI |

InChI=1S/C20H14O4/c1-20-6-2-3-10-9-24-19(17(10)20)18(23)13-7-11-12(8-14(13)20)16(22)5-4-15(11)21/h4-5,7-9H,2-3,6H2,1H3/t20-/m0/s1 |

InChI Key |

HDONDRKCXFRHQQ-FQEVSTJZSA-N |

SMILES |

CC12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=O)C=CC(=O)C5=C4 |

Isomeric SMILES |

C[C@@]12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=O)C=CC(=O)C5=C4 |

Canonical SMILES |

CC12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=O)C=CC(=O)C5=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-XQN xestoquinone |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Xestoquinone and Its Analogues

Strategies for Total Synthesis of Xestoquinone Enantiomers

Several innovative approaches have been developed for the asymmetric total synthesis of xestoquinone, focusing on the precise control of stereochemistry.

Asymmetric Organocatalytic Approaches to Construct Key Stereocenters

Organocatalysis has emerged as a powerful tool for generating enantioenriched molecules, including those bearing all-carbon quaternary stereocenters. nih.govpnas.orgd-nb.info In the context of xestoquinone synthesis, an organocatalytic desymmetric intramolecular Michael reaction has been employed to stereoselectively prepare the all-carbon quaternary carbon center at C-6 of the cis-decalin intermediate. nih.gov This approach allows for the construction of the nih.govnih.gov-bicyclic decalin B–C ring system with high enantiomeric excess (up to 97% ee). nih.gov

Palladium-Catalyzed Polyene Cyclization in Xestoquinone Synthesis

Palladium-catalyzed polyene cyclization has been a pivotal strategy in the asymmetric total synthesis of xestoquinone. nih.govacs.orgscholaris.ca The Keay group, for instance, utilized a Pd(0)-catalyzed polyene cyclization of a naphthyl triflate intermediate to assemble the pentacyclic scaffold and create the C and D rings along with the stereogenic center in a single step. nih.govacs.orgscholaris.ca This method achieved the synthesis of (+)-xestoquinone with 68% enantiomeric excess (ee). acs.orgscispace.com The choice of palladium coordination state, such as using naphthyl triflate instead of naphthyl bromide, was found to significantly impact the enantioselectivity of the cyclization. acs.orgscispace.com This represented the first application of an asymmetric palladium-catalyzed polyene cyclization for the total synthesis of a natural product. acs.orgscholaris.ca

Furan (B31954) Ring Transfer and Heck Reaction Applications in Xestoquinone Construction

Furan ring transfer reactions and Heck reactions have also been employed in the synthesis of xestoquinone. nih.gov The Keay group's convergent strategy for xestoquinone synthesis involved joining two key fragments: one containing the furan ring and another bearing the naphthalene (B1677914) system. nih.govescholarship.org Palladium-catalyzed Heck reactions, particularly intramolecular Heck cyclizations, are powerful methods for constructing complex polycyclic systems and have been applied in the asymmetric synthesis of natural products, including related compounds like halenaquinone (B1672917). nih.govacs.org A formal total racemic synthesis of xestoquinone has been reported via a furan ring transfer reaction. acs.org

Synthetic Challenges in Constructing the Xestoquinone Tetracyclic Framework and All-Carbon Quaternary Stereocenters

The construction of the fused tetracyclic B–C–D–E skeleton and the all-carbon quaternary stereocenter at C-6 presents a significant synthetic challenge in xestoquinone synthesis. nih.gov All-carbon quaternary stereocenters, defined as a central carbon atom bonded to four carbon substituents, are common in natural products and have inspired the development of new synthetic methods. nih.govcaltech.edu The inherent steric congestion around these centers makes their formation challenging, especially when multiple contiguous quaternary stereocenters are required. rsc.orgresearchgate.net Achieving high stereoselectivity in their formation is a critical aspect of xestoquinone synthesis. nih.govpnas.org

Chemical Derivatization and Analogue Synthesis

While the provided outline specifically focuses on synthetic methodologies for xestoquinone, the broader context of its analogues, such as xestospongins, is relevant for understanding derivatization. Xestoquinone is structurally related to other marine natural products like the xestospongins (e.g., xestospongin A, B, C, D) and adociaquinones. nih.govtocris.comnih.govnih.govsigmaaldrich.comnih.govctdbase.orgcenmed.comnih.govreferencecitationanalysis.com The asymmetric total synthesis of (+)-xestoquinone has been reported alongside that of (+)-adociaquinones A and B, suggesting that the methodologies developed for xestoquinone can be adapted for the synthesis of structurally related natural products and their derivatives for further biological studies. nih.govnih.gov These analogues often share similar core structures but may differ in peripheral functionalization, offering opportunities for chemical derivatization to explore structure-activity relationships.

Design and Synthesis of Biotinylated Xestoquinone Probes for Binding Mode Studies

To elucidate the molecular mechanism and binding interactions of xestoquinone with its biological targets, researchers have developed biotinylated analogues that serve as chemical probes nih.govnih.gov. A key aspect of this design is the strategic placement of the biotin (B1667282) tag to ensure that the probe retains the intrinsic biological activity of the parent compound while allowing for specific detection and isolation of binding partners nih.govnih.gov.

A notable example involves the work of Nakamura and colleagues, who in 2003, synthesized a biotinylated xestoquinone derivative nih.govnih.govnih.gov. Their design focused on introducing the biotin moiety at a position distant from the quinone structure, which was previously identified as essential for xestoquinone's inhibitory activity against Ca²⁺-ATPase of skeletal muscle myosin nih.govnih.gov. This careful functionalization ensured that the synthesized biotinylated xestoquinone not only maintained but, in some cases, exhibited stronger inhibitory activity compared to native xestoquinone nih.govnih.gov. This enhanced activity makes the biotinylated probe particularly useful for detailed studies of the xestoquinone-myosin binding mode nih.govnih.gov.

The synthesis of such probes typically involves derivatization of the xestoquinone scaffold with a linker molecule that can then be coupled to biotin. The success of these probes hinges on their ability to mimic the natural product's interaction with its target while providing a handle for purification or visualization, such as through streptavidin-biotin interactions.

Preparation of Monosubstituted, Dimeric, and Trimeric Xestoquinone Derivatives (e.g., Petroquinones)

The structural diversity of xestoquinone derivatives found in nature, particularly from marine sponges, has inspired various synthetic efforts to prepare monosubstituted, dimeric, and trimeric analogues. These complex structures often arise from unique biogenetic pathways involving the coupling of simpler xestoquinone units.

Monosubstituted Xestoquinone Derivatives: Monosubstituted xestoquinone analogues have been isolated from marine sponges such as Neopetrosia compacta. Examples include 14-hydroxymethylxestoquinone, 15-hydroxymethylxestoquinone, and a 2:1 mixture of 14-methoxyxestoquinone and 15-methoxyxestoquinone. The preparation of these derivatives, whether through isolation or synthesis, allows for the investigation of how subtle changes in the para-quinone moiety affect biological activity and selectivity. Research findings indicate that while the anti-inflammatory activity of these derivatives remained largely unaffected by structural modifications in the para-quinone moiety, the monosubstituted analogues demonstrated significantly reduced cytotoxicity, suggesting an improved selectivity profile.

Dimeric and Trimeric Xestoquinone Derivatives (Petroquinones): A significant class of dimeric and trimeric xestoquinone derivatives are the petroquinones, which have been isolated from the marine sponge Petrosia alfiani nih.gov. This family includes a variety of structures, with petroquinones A–L being prominent examples nih.gov. Among these, petroquinone A and B are notable trimeric structures, while others like petroquinone F represent dimeric forms nih.gov.

Plausible biogenetic pathways for the formation of these complex structures have been proposed, often involving coupling reactions between quinone and quinol moieties of xestoquinone and its derivatives, such as xestoquinol and xestoquinol sulfate (B86663) nih.gov. For instance, a coupling reaction between xestoquinone and xestoquinol is hypothesized to afford dimeric structures, which can then further assemble into trimers nih.gov. The isolation and structural determination of these compounds, including their absolute configurations, often rely on advanced spectroscopic techniques and computational methods nih.gov.

The study of these dimeric and trimeric analogues provides insights into the natural assembly processes of polycyclic marine natural products and offers templates for the synthetic construction of even more complex molecular architectures.

Molecular and Cellular Mechanisms of Xestoquinone Action

Modulation of Intracellular Signaling Pathways and Cellular Processes

Disruption of Hypoxia-Inducible Factor (HIF-1) Signaling Cascades

Xestoquinones, including xestoquinone (compound 1) and its analogues, have been shown to disrupt hypoxia-inducible factor-1 (HIF-1) signaling. Studies using human breast tumor T47D cells demonstrated that an organic extract from the marine sponge Petrosia alfiani selectively inhibited iron chelator-induced HIF-1 activation. Bioassay-guided fractionation led to the isolation of seven xestoquinones, which were subsequently evaluated for their effects on HIF-1 signaling. Notably, adociaquinones A and B (compounds 5 and 6), which possess a 3,4-dihydro-2H-1,4-thiazine-1,1-dioxide moiety, potently and selectively inhibited iron chelator-induced HIF-1 activation in T47D cells, with IC50 values of 0.2 µM for both. nih.govacs.orgnih.gov

Furthermore, 14-hydroxymethylxestoquinone (compound 1) inhibited both hypoxia-induced and iron chelator-induced HIF-1 activation with comparable low micromolar IC50 values (1.2 – 2.3 µM). nih.gov This suggests that the terminal quinone moiety is crucial for the HIF-1 inhibitory activity of xestoquinone derivatives. nih.gov The anti-inflammatory activity of monosubstituted xestoquinones may also be mediated by their dual effects on modulating HIF-1 and Nrf2 activities. mdpi.com

Uncoupling of Mitochondrial Respiration and Oxidative Phosphorylation by Xestoquinone

Xestoquinone derivatives, particularly xestoquinone (compound 1), function as potent uncouplers of mitochondrial respiration and oxidative phosphorylation. nih.govnih.govresearchgate.netdntb.gov.uascispace.comscience.gov This uncoupling activity involves the translocation of protons from the intermembrane space across the mitochondrial inner membrane to the matrix, thereby dissipating the mitochondrial proton gradient essential for ATP synthesis. nih.gov

In T47D cells, xestoquinone (compound 1) was observed to both enhance respiration and decrease mitochondrial membrane potential, a characteristic indicative of protonophoric uncoupling. nih.govacs.orgnih.govresearchgate.net In contrast, adociaquinones A and B (compounds 5 and 6) promoted oxygen consumption without significantly affecting mitochondrial membrane potential, suggesting a different mechanism of action for these related compounds. nih.govacs.orgnih.govresearchgate.net The hydrophobicity of the polyunsaturated framework in xestoquinones may facilitate their role as uncouplers. nih.gov

Effects on Cellular Oxygen Consumption and Mitochondrial Bioenergetics

Xestoquinones significantly impact cellular oxygen consumption and mitochondrial bioenergetics. In T47D cells, compounds such as xestoquinone (compound 1) and its derivatives (compounds 4 and 5) significantly enhanced the rate of cellular oxygen consumption by 47% to 89% at concentrations of 10 and 30 µM, a result similar to that observed with the known mitochondrial uncoupler FCCP. nih.gov This stimulation of oxygen consumption, particularly in the presence of oligomycin (B223565) (an ATP synthase inhibitor), further supports their role as uncouplers, as uncouplers typically stimulate respiration by bypassing the ATP synthesis pathway. nih.gov

The disruption of mitochondrial membrane potential (MMP) has also been observed with xestoquinone treatment. In human leukemia Molt-4 and K562 cells, xestoquinone significantly increased MMP disruption in a dose-dependent manner. For instance, in Molt-4 cells, MMP disruption increased from 6.2% in controls to 30.4%, 49.9%, and 88.7% with increasing xestoquinone concentrations. nih.govmdpi.com This indicates a direct effect on mitochondrial function and bioenergetics.

Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway by Xestoquinone

Xestoquinone (compound 1) and its monosubstituted analogues (compounds 4-6) have been shown to activate the Nrf2-Antioxidant Response Element (ARE) pathway. mdpi.comresearchgate.netnih.govdntb.gov.uanih.govupd.edu.ph This activation was observed in a luciferase reporter MCF7 stable cell line. mdpi.comresearchgate.netnih.govdntb.gov.uanih.gov For example, xestoquinone (compound 1) at 1.0 and 3.2 µM exhibited at least three-fold Nrf2 activation after 12 hours of treatment, with no cytotoxicity. nih.gov At 16 hours, it showed a four- to seven-fold increase in Nrf2 activation at these concentrations. nih.gov The highest Nrf2 activation was observed with 14-hydroxymethylxestoquinone (compound 4) and a 2:1 mixture of 14-methoxyxestoquinone and 15-methoxyxestoquinone (compound 6), with activation levels comparable to the positive control, tBHQ. mdpi.comresearchgate.netnih.gov This activation of Nrf2 is a key mechanism for the cytoprotective and anti-inflammatory effects of xestoquinone. mdpi.comresearchgate.netnih.govdntb.gov.uanih.govupd.edu.phmdpi.com

Downregulation of Pro-inflammatory Gene Expression (e.g., Nos2, Il1b) in Inflammatory Models

Xestoquinone and its monosubstituted analogues demonstrate significant anti-inflammatory activity through the downregulation of pro-inflammatory gene expression. mdpi.comresearchgate.netnih.govdntb.gov.uanih.govupd.edu.ph In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, compounds like xestoquinone (compound 1), 15-hydroxymethylxestoquinone (compound 5), and a 2:1 mixture of 14-methoxyxestoquinone and 15-methoxyxestoquinone (compound 6) caused a concentration-dependent reduction of nitric oxide (NO) production. mdpi.comresearchgate.netnih.govdntb.gov.uanih.gov

Gene expression analysis using qRT-PCR revealed that xestoquinone (compound 1), 15-hydroxymethylxestoquinone (compound 5), and the mixture (compound 6) downregulated Il1b and Nos2 expression by 2.1- to 14.8-fold relative to the solvent control at 10 µM. mdpi.comresearchgate.netnih.govdntb.gov.uanih.gov Specifically, xestoquinone (compound 1) and 15-hydroxymethylxestoquinone (compound 5) significantly downregulated LPS-induced Nos2 expression by 2.7- and 2.6-fold, respectively, and Il1b expression by 2.6- and 2.1-fold, respectively. nih.gov This downregulation of inflammatory mediators is partly mediated by Nrf2 activation. mdpi.comresearchgate.netnih.govdntb.gov.uanih.govupd.edu.ph

Table 1: Downregulation of Pro-inflammatory Genes by Xestoquinone and Analogues (10 µM in LPS-stimulated RAW 264.7 cells)

| Compound | Fold Downregulation of Nos2 | Fold Downregulation of Il1b |

| Xestoquinone (1) | 2.7 nih.gov | 2.6 nih.gov |

| 15-hydroxymethylxestoquinone (5) | 2.6 nih.gov | 2.1 nih.gov |

| 14-/15-methoxyxestoquinone (6) (2:1 mixture) | 3.0 nih.gov | 14.8 researchgate.net |

Role of Reactive Oxygen Species (ROS) Generation in Xestoquinone-Mediated Effects

Reactive Oxygen Species (ROS) play a significant role in the cellular effects mediated by xestoquinone. Xestoquinone treatment has been shown to induce ROS production. nih.govwilddata.cn In human leukemia Molt-4 and K562 cells, xestoquinone significantly increased ROS production, with Molt-4 cells showing a 3.26-fold increase and K562 cells a 1.46-fold increase at 7.84 µM. nih.gov

The generation of ROS by xestoquinone has been linked to its ability to induce cell apoptosis. nih.gov Pre-treatment with the ROS inhibitor N-acetyl cysteine (NAC) diminished the disruption of mitochondrial membrane potential (MMP) and apoptosis, and also retained the expression of topoisomerase I and II, suggesting that ROS generation is a key mediator of these effects. nih.gov While xestoquinone-induced ROS generation does not appear to originate from DNA damage or disruption of MMP, it may stem from the inhibition of heat shock proteins (HSPs). nih.gov

Specific Bioactivity Profiles and Mechanistic Linkages

The diverse bioactivity profiles of xestoquinone are intricately linked to its molecular mechanisms of action. Its ability to disrupt HIF-1 signaling and uncouple mitochondrial respiration highlights its potential in modulating cellular responses to hypoxia and energy metabolism. The uncoupling activity, characterized by enhanced oxygen consumption and decreased mitochondrial membrane potential, suggests a mechanism that could impact cellular proliferation and survival, particularly in contexts where altered metabolism is a factor. nih.govscience.govolemiss.eduresearchgate.net

The activation of the Nrf2-ARE pathway by xestoquinone provides a crucial mechanistic link to its antioxidant and anti-inflammatory properties. By upregulating Nrf2, xestoquinone promotes the expression of cytoprotective genes, which in turn contributes to the observed downregulation of pro-inflammatory mediators like Nos2 and Il1b. mdpi.comresearchgate.netnih.govdntb.gov.uanih.govupd.edu.ph This dual action on inflammatory and antioxidant pathways underscores its therapeutic potential in conditions associated with chronic inflammation and oxidative stress.

Furthermore, the induction of ROS generation by xestoquinone, while seemingly contradictory to its antioxidant pathway activation, appears to be a critical component of its pro-apoptotic effects in certain cell types. nih.gov This suggests a complex interplay where ROS act as signaling molecules, leading to mitochondrial dysfunction and apoptosis, which can be beneficial in contexts such as cancer. nih.govmdpi.com The distinct effects on HIF-1, mitochondrial function, Nrf2 activation, and ROS generation collectively contribute to the multifaceted biological activities of xestoquinone.

Table 2: Summary of Xestoquinone's Mechanistic Linkages

| Mechanism of Action | Key Effects | Bioactivity Linkage | Relevant Compounds/Models |

| Disruption of HIF-1 Signaling nih.govacs.orgnih.gov | Inhibition of HIF-1 activation (hypoxia- and iron chelator-induced) nih.gov | Modulation of cellular response to hypoxia, potential anti-tumor effects nih.govmdpi.com | Xestoquinone (1), 14-hydroxymethylxestoquinone (1), Adociaquinones A (5) & B (6) in T47D cells nih.gov |

| Uncoupling of Mitochondrial Respiration & Oxidative Phosphorylation nih.govnih.govresearchgate.netdntb.gov.uascispace.comscience.gov | Dissipation of mitochondrial proton gradient, decreased mitochondrial membrane potential nih.gov | Altered cellular energy metabolism, potential anti-proliferative effects nih.gov | Xestoquinone (1) in T47D cells nih.gov |

| Effects on Cellular Oxygen Consumption & Mitochondrial Bioenergetics nih.govnih.govmdpi.com | Increased cellular oxygen consumption, disruption of mitochondrial membrane potential nih.govnih.gov | Impact on cellular metabolism and viability nih.govnih.gov | Xestoquinone (1), 14-hydroxymethylxestoquinone (4), 15-hydroxymethylxestoquinone (5) in T47D, Molt-4, K562 cells nih.govnih.gov |

| Activation of Nrf2-ARE Pathway mdpi.comresearchgate.netnih.govdntb.gov.uanih.govupd.edu.ph | Upregulation of Nrf2 activity, increased Nqo1 gene expression researchgate.netnih.gov | Antioxidant and cytoprotective effects mdpi.comresearchgate.netnih.govdntb.gov.uanih.govupd.edu.phmdpi.com | Xestoquinone (1), 14-hydroxymethylxestoquinone (4), 15-hydroxymethylxestoquinone (5), 14-/15-methoxyxestoquinone (6) in MCF7 cells researchgate.netnih.gov |

| Downregulation of Pro-inflammatory Gene Expression mdpi.comresearchgate.netnih.govdntb.gov.uanih.govupd.edu.ph | Reduction of NO production, downregulation of Nos2 and Il1b mRNA researchgate.netnih.gov | Anti-inflammatory activity mdpi.comresearchgate.netnih.govdntb.gov.uanih.govupd.edu.ph | Xestoquinone (1), 15-hydroxymethylxestoquinone (5), 14-/15-methoxyxestoquinone (6) in LPS-stimulated RAW 264.7 cells researchgate.netnih.gov |

| Role of ROS Generation nih.govwilddata.cn | Increased intracellular ROS production, induction of apoptosis nih.gov | Mediation of cytotoxic and apoptotic effects nih.govmdpi.com | Xestoquinone in Molt-4, K562 cells nih.gov |

Antifungal Activity Against Plant Pathogens (e.g., Phytophthora capsici)

Studies have investigated the antifungal properties of xestoquinone and its related metabolites, particularly against the plant pathogen Phytophthora capsici. researchgate.netfishersci.dkwikidoc.org A comprehensive evaluation revealed that the presence of a ketone group at the C-3 position significantly enhanced the antifungal activity against P. capsici, irrespective of the quinone moiety's presence. researchgate.netfishersci.dkwikidoc.org This suggests a crucial role for the C-3 ketone in mediating antifungal effects. Conversely, the cytotoxicity of xestoquinone family compounds against human squamous cell carcinoma cell lines (A431 and Nakata) was negatively correlated with their antifungal activity, implying different structural requirements for these two biological effects. researchgate.netfishersci.dkwikidoc.org For instance, while a C-3 ketone group was favorable for antifungal activity, it was found to be unfavorable for cytotoxicity. researchgate.net

Antifungal Activity Insights

| Compound Class/Feature | Effect on Phytophthora capsici Antifungal Activity | Correlation with Cytotoxicity | Key Structural Element |

| Xestoquinone family | Evaluated | Negative correlation | C-3 ketone group |

| C-3 Ketone Group | Enhanced activity | Unfavorable for cytotoxicity | Ketone at C-3 |

| Quinone Structure | Secondary importance | Primary for some activities | Quinone in E ring |

| Xestoquinone (1) | Potent | Most potent cytotoxicity (A431) | - |

| (3R)-3-acetoxyxestoquinone (4) | Potent | Most potent cytotoxicity (A431) | - |

| Halenaquinone (B1672917) (2) | Active | Less potent cytotoxicity | C-3 ketone group |

Antimalarial Potential and In Silico Studies (e.g., Inhibition of Plasmodium falciparum Plasmepsin II)

Xestoquinone has demonstrated antimalarial potential, prompting in silico investigations into its mechanism of action, particularly concerning its interaction with Plasmodium falciparum Plasmepsin II (PfPM-II). wikipedia.orgfishersci.ptnih.gov PfPM-II is a crucial protease enzyme in P. falciparum that plays a role in the degradation of hemoglobin, making it a viable target for antimalarial drug development. fishersci.ptncats.io

Antimalarial In Silico Study Findings

| Compound | Target | Binding Affinity (vs. Artemisinin) | PASS Prediction (Antimalarial Potential) | Toxicity Class (vs. Artemisinin) | Lipinski's Criteria |

| Xestoquinone | PfPM-II | Almost same | Lower | Higher | Met |

| Artemisinin | PfPM-II (target) | - | Higher | Lower | - |

Anti-inflammatory Effects via Nitric Oxide Production Attenuation in Macrophage Models

Xestoquinone and its monosubstituted analogues have exhibited significant anti-inflammatory activities, primarily through the attenuation of nitric oxide (NO) production in macrophage models. nih.govmims.comnih.gov In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, these compounds induced a concentration-dependent reduction in NO production. nih.govmims.comnih.gov

The anti-inflammatory effects of xestoquinone and its monosubstituted derivatives, such as 14-hydroxymethylxestoquinone, 15-hydroxymethylxestoquinone, and a mixture of 14-methoxyxestoquinone and 15-methoxyxestoquinone, are partly mediated by the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govmims.comnih.gov Nrf2 activation leads to the downregulation of inflammatory mediators, including interleukin-1 beta (IL-1β) and inducible nitric oxide synthase (NOS2). nih.govmims.comnih.gov Quantitative real-time polymerase chain reaction (qRT-PCR) analysis confirmed that xestoquinone (1), 15-hydroxymethylxestoquinone (5), and the 2:1 mixture of 14-methoxyxestoquinone and 15-methoxyxestoquinone (6) significantly downregulated the LPS-induced expression of Nos2 and Il1b genes in macrophage cells. nih.govmims.com For instance, at a 10 µM concentration, xestoquinone (1) and 15-hydroxymethylxestoquinone (5) downregulated Nos2 expression by 2.7- and 2.6-fold, respectively, while the methoxyxestoquinone mixture (6) achieved a threefold decrease, comparable to the positive control, tBHQ (3.8-fold). nih.gov

Attenuation of Nos2 Expression in LPS-Stimulated RAW 264.7 Cells

| Compound | Concentration (µM) | Fold Downregulation of Nos2 Expression (vs. LPS control) |

| Xestoquinone (1) | 10 | 2.7 nih.gov |

| 15-hydroxymethylxestoquinone (5) | 10 | 2.6 nih.gov |

| 14-methoxyxestoquinone/15-methoxyxestoquinone (6) | 10 | 3.0 nih.gov |

| tBHQ (Positive Control) | 10 | 3.8 nih.gov |

Structure Activity Relationship Sar Studies of Xestoquinone Analogues

Elucidation of the Pharmacophoric Significance of the Quinone Moiety for Biological Activities

The quinone moiety is a fundamental structural feature of xestoquinone and has been identified as a critical pharmacophore for various biological activities. Previous SAR investigations have indicated that the 1,4-quinone structure present in xestoquinones and adociaquinones is essential for their inhibitory activities against enzymes such as myosin Ca2+-ATPase, Cdc25B phosphatase, and protein tyrosine kinase pp60v-src nih.gov.

Further studies on myosin Ca2+-ATPase inhibition demonstrated that xestoquinone analogues possessing an intact quinone structure significantly inhibited enzyme activity. Conversely, analogues where the quinone structure was converted to a quinol dimethyl ether showed no inhibitory effect, strongly suggesting that the quinone moiety is indispensable for this activity nih.gov.

However, the role of the quinone moiety can be nuanced depending on the specific biological target. For instance, while modifications to the para-quinone moiety influenced the Nrf2 activation capacity of xestoquinone analogues, they did not affect their nitric oxide (NO) inhibitory activity, highlighting the importance of this core structure for anti-inflammatory effects mdpi.comupd.edu.phnih.gov. In the context of cytotoxicity against certain human squamous cell carcinoma cell lines, the terminal quinone structure of the polycyclic molecules was found to be important, although a ketone group at the C-3 position at the opposite terminus was also a significant determinant, sometimes even secondary to the quinone's effect for certain activities like myosin Ca2+-ATPase inhibition nih.govtandfonline.com.

Impact of Functional Group Modifications on Inhibitory Potency and Selectivity in Biological Systems

Modifications to the functional groups of xestoquinone analogues have a profound impact on their inhibitory potency and selectivity in various biological systems. Research on anti-inflammatory activity has shown that while the core anti-inflammatory effect (NO inhibition) of xestoquinone (1) was largely unaffected by structural modifications in the para-quinone moiety, these modifications significantly reduced cytotoxicity mdpi.comupd.edu.ph.

Specifically, monosubstituted analogues such as 14-hydroxymethylxestoquinone (4), 15-hydroxymethylxestoquinone (5), and a mixture of 14-methoxyxestoquinone and 15-methoxyxestoquinone (6) exhibited significantly reduced cytotoxicity compared to xestoquinone (1) mdpi.com. For example, a hydroxymethyl (-CH2OH) substitution at C-14 in analogue 4 led to a more than two-fold reduction in cytotoxicity compared to xestoquinone (1) mdpi.com. This partial functionalization of the para-quinone moiety remarkably improved the selectivity of these monosubstituted analogues, widening their therapeutic window mdpi.comupd.edu.ph.

In contrast, disubstituted adociaquinones (2 and 3) did not induce Nrf2 activation, unlike xestoquinone (1) and its monosubstituted derivatives (4-6) mdpi.comresearchgate.netnih.gov. This indicates that more extensive modifications can alter or abolish certain mechanisms of action. The anti-inflammatory activity of xestoquinone and its monosubstituted analogues is partly mediated by Nrf2 activation, leading to the attenuation of inflammatory mediators like IL-1β and NOS2 mdpi.comresearchgate.netnih.gov.

The following table illustrates the anti-inflammatory activity (IC50 for NO production) and cytotoxicity (IC50) of xestoquinone and some of its analogues in LPS-stimulated RAW 264.7 murine macrophage cells mdpi.com:

| Compound | Anti-inflammatory Activity (IC50, μM) | Cytotoxicity (IC50, μM) | Selectivity Index (SI) |

| Xestoquinone (1) | 1.2 | 5.0 | 4.2 |

| Adociaquinone B (2) | 5.0 | 5.3 | 1.1 |

| Adociaquinone A (3) | 3.2 | 6.4 | 2.0 |

| 14-Hydroxymethylxestoquinone (4) | 1.6 | 16.0 | 10.0 |

| 15-Hydroxymethylxestoquinone (5) | 1.6 | ≥16.0 | ≥10.0 |

| 14/15-Methoxyxestoquinone (6) | 1.6 | ≥16.0 | ≥10.0 |

Note: Data derived from mdpi.com. Selectivity Index (SI) is calculated as Cytotoxicity IC50 / Anti-inflammatory IC50.

Correlation between Xestoquinone Structural Features and Antifungal Activity against Plant Pathogens

Studies investigating the antifungal activity of xestoquinone and its analogues against plant pathogens, such as Phytophthora capsici, have revealed interesting correlations with their structural features, often contrasting with their cytotoxic profiles nih.govtandfonline.comresearchgate.net.

A key finding is the negative correlation between the cytotoxicity of the xestoquinone family against human squamous cell carcinoma cell lines (A431 and Nakata) and their antifungal activity against P. capsici nih.govtandfonline.com. For cytotoxicity, the terminal quinone structure was deemed important, but the presence of a ketone group at the C-3 position of the opposite terminus (as seen in halenaquinone) dramatically diminished this activity nih.govtandfonline.com.

Conversely, for antifungal activity against P. capsici, a ketone group at the C-3 position enhanced the activity, irrespective of the presence of a quinone moiety nih.govtandfonline.comresearchgate.net. This highlights a distinct structural requirement for antifungal efficacy compared to cytotoxicity. Halenaquinone (B1672917) (2) and its corresponding hydroquinone (B1673460) (7), which possess a C-3 ketone, were found to be more active as antifungal agents researchgate.net.

This inverse relationship suggests that modifications that reduce cytotoxicity might concurrently enhance antifungal properties, offering a pathway for developing selective agents.

Structure-Activity Insights into Xestoquinone's Anti-inflammatory Profile and Modulating Cytotoxic Effects for Enhanced Therapeutic Window

The anti-inflammatory profile of xestoquinone and its analogues is closely linked to their ability to modulate specific cellular pathways, with structural modifications playing a critical role in enhancing their therapeutic window by reducing cytotoxicity mdpi.comupd.edu.phresearchgate.netnih.gov.

As discussed in Section 4.2, the anti-inflammatory activity, specifically the reduction of NO production in LPS-stimulated RAW 264.7 murine macrophage cells, was observed across xestoquinone (1) and its monosubstituted analogues (4-6) with low micromolar IC50 values mdpi.comnih.gov. Crucially, while the anti-inflammatory potency remained similar, the monosubstituted analogues exhibited significantly reduced cytotoxicity compared to the parent compound mdpi.comupd.edu.ph.

This favorable shift in the selectivity index (SI) for compounds 4, 5, and 6 (SI ≥ 10.0) compared to xestoquinone (1) (SI = 4.2) indicates that targeted functional group modifications, such as hydroxymethyl or methoxy (B1213986) substitutions on the quinone moiety, are effective strategies for modulating cytotoxic effects without compromising anti-inflammatory efficacy mdpi.com. This partial functionalization effectively widens the therapeutic window, making these analogues more promising drug leads mdpi.com.

The mechanism underlying the anti-inflammatory activity of xestoquinone and its monosubstituted analogues (4-6) appears to be partly mediated by the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway mdpi.comresearchgate.netnih.gov. Nrf2 activation leads to the downregulation of pro-inflammatory genes like Nos2 and Il1b, resulting in decreased NO production mdpi.comresearchgate.net. While xestoquinone (1) activated Nrf2, its cytotoxicity at higher concentrations limited its therapeutic utility mdpi.comnih.gov. The monosubstituted analogues (4-6) demonstrated Nrf2 activation with significantly less cytotoxicity, particularly compounds 5 and 6, which showed Nrf2 activation with no observable cytotoxicity at effective concentrations mdpi.comnih.gov. This suggests that the ability to activate Nrf2 without inducing significant cellular toxicity is a key aspect of their enhanced anti-inflammatory profile and improved therapeutic window.

Biosynthetic Considerations and Ecological Dimensions of Xestoquinone

Proposed Biosynthetic Pathways of Xestoquinone within Marine Sponges

Xestoquinone is a polycyclic quinone-type metabolite, often categorized within the furanosteroid class of natural products, and is predominantly isolated from marine sponges such as Xestospongia sapra, Xestospongia exigua, and Xestospongia cf. carbonaria. nih.govtandfonline.comwikipedia.org The structural origins of xestoquinone and related compounds, like the halenaquinol (B1241129) and xestoquinol families, are largely thought to stem from polyketide biosynthesis. nih.gov

Polyketides are a broad class of natural products synthesized via the acetate (B1210297) pathway. This process involves the sequential Claisen condensation of starter units (e.g., acetyl-CoA) and extender units (e.g., malonyl-CoA), catalyzed by multifunctional enzymes known as polyketide synthases (PKSs). mdpi.com This general mechanism is a widely accepted route for the biosynthesis of complex polycyclic compounds, including anthraquinones, which share structural similarities with xestoquinone. While direct, detailed enzymatic pathways for xestoquinone within marine sponges are still under investigation, the polyketide pathway provides a plausible framework for its assembly.

However, an alternative hypothesis suggests that the halenaquinone (B1672917) family, to which xestoquinone belongs, may not originate solely from polyketides but could be biogenetically derived through the union of a sesquiterpene and a quinone. researchgate.net Despite this alternative proposal, the polyketide biosynthesis pathway remains a prominent theory for the formation of these intricate marine metabolites. Further research, potentially involving stable isotope labeling and advanced genomic studies of the host sponges and their symbionts, is needed to fully elucidate the precise biosynthetic machinery.

Ecological Role of Xestoquinone and Related Metabolites as Chemical Defenses within Marine Ecosystems

Marine sponges, being sessile invertebrates, have evolved sophisticated chemical defense mechanisms to protect themselves against a myriad of threats in their highly competitive marine environments. These defenses often involve the production of diverse secondary metabolites, including xestoquinone and its analogues, which play vital roles in defense, competition, and adaptation. researchgate.net

Anti-predator Activity: Xestoquinone and its related compounds exhibit a wide array of potent biological activities that contribute to their role as chemical defenses against predators. These activities include cytotoxicity, antifungal properties, antimalarial effects, and inhibitory activity against various enzymes such as protein tyrosine kinase, topoisomerases I and II, and myosin Ca²⁺ ATPase. nih.govtandfonline.comcsic.esnih.gov Such broad-spectrum bioactivity likely deters potential predators, making the sponge unpalatable or toxic, thereby enhancing the host's survival in the ecosystem.

Allelopathic Interactions: Beyond direct defense against predation, xestoquinone derivatives, such as petroquinones, have been implicated in allelopathic interactions. scilit.com Allelopathy refers to the production of biochemicals by one organism that influence the growth, survival, and reproduction of other organisms. In marine environments, these allelochemicals can play a significant role in shaping the spatial distribution and community structure of coral reefs by inhibiting the growth of competing organisms. scilit.com

Anti-fouling Activity: While direct evidence specifically linking xestoquinone to anti-fouling activity is not extensively documented in the provided search results, marine sponges are well-known for producing secondary metabolites that act as chemical defenses against biofouling. nih.govresearchgate.net Given the broad range of potent biological activities demonstrated by xestoquinone, it is plausible that it, or its related compounds, contributes to the sponge's ability to deter the settlement and growth of fouling organisms on its surface, thereby maintaining its structural integrity and access to resources.

Implications of Microbial Symbiosis in Xestoquinone Production and Diversity

The production of complex secondary metabolites in marine sponges is often a result of intricate symbiotic relationships between the sponge host and its associated microorganisms, including bacteria and fungi. There is an ongoing scientific debate regarding whether certain natural products isolated from sponges are synthesized directly by the sponge itself or by its microbial symbionts. nih.gov

Numerous studies have provided evidence that a significant proportion of compounds attributed to sponges are, in fact, synthesized by their associated microorganisms. nih.gov These microbial communities, which can constitute a substantial portion of the sponge's biomass, are known to possess diverse biosynthetic capabilities. For instance, sponge-associated bacteria and fungi have been shown to produce secondary metabolites that are identical or structurally similar to those found in their sponge hosts. researchgate.netuai.ac.id Examples include Micrococcus luteus, a bacterium isolated from Xestospongia sp., which produces antibacterial compounds. uai.ac.id Furthermore, fungi isolated from Xestospongia sp. and Petrosia sp. are also known to produce various bioactive secondary metabolites. researchgate.net

Environmental stressors, such as variations in calcium and magnesium concentrations, have been observed to induce the production and accumulation of secondary metabolites in sponges, suggesting a dynamic interplay between environmental cues and symbiotic biosynthesis. uai.ac.id The polyketide nature of xestoquinone further supports the potential involvement of microbial symbionts, as many polyketides are known to be produced by bacteria and fungi in both terrestrial and marine environments. mdpi.com Therefore, microbial symbiosis is likely a critical factor influencing not only the production of xestoquinone but also contributing to the chemical diversity of these compounds found within marine sponges.

Emerging Research Avenues and Translational Potential of Xestoquinone

Rational Design and Synthesis of Advanced Xestoquinone Derivatives for Targeted Biological Applications

Rational design and synthesis of Xestoquinone derivatives are crucial for optimizing its bioactivity, improving selectivity, and reducing potential off-target effects. Synthetic chemistry provides the means to introduce specific structural modifications that can enhance desired pharmacological properties or enable targeted delivery.

The asymmetric total synthesis of (+)-Xestoquinone and related compounds, such as (+)-Adociaquinones A and B, has been successfully achieved using a scalable route. This synthetic approach, often involving key steps like desymmetric intramolecular Michael reactions and photoenolization/Diels-Alder sequences, provides access to these complex molecules and their derivatives for extensive biological evaluation. rsc.org Such synthetic strategies are vital for producing sufficient quantities of Xestoquinone and its analogues, enabling comprehensive biological studies and the exploration of structure-activity relationships (SAR).

Modifications to the Xestoquinone scaffold can lead to derivatives with altered biological profiles. For instance, studies on monosubstituted Xestoquinone analogues have revealed insights into their anti-inflammatory activity. mdpi.com The presence of a sterically unhindered α,β-unsaturated carbonyl moiety in Xestoquinone and its monosubstituted derivatives (e.g., 15-hydroxymethylxestoquinone) suggests that these compounds may exert their anti-inflammatory effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) via the Keap1/Nrf2-ARE signaling pathway. mdpi.com This highlights how specific structural features can be linked to particular biological mechanisms, guiding the rational design of future derivatives.

Furthermore, exploring structural variations, such as replacing the furan (B31954) ring with a thiophene (B33073) ring, as seen in the analogue thiohalenaquinone (a derivative of halenaquinone (B1672917), structurally related to xestoquinone), can probe the biological significance of specific moieties and potentially lead to compounds with improved properties or different target specificities. escholarship.org

Deeper Mechanistic Investigations into Xestoquinone-Protein Interactions and Off-Target Effects

A comprehensive understanding of Xestoquinone's interactions with biological macromolecules, particularly proteins, is essential for its development as a therapeutic agent. Xestoquinone has been identified as a protein kinase inhibitor. wikipedia.org Further mechanistic studies aim to pinpoint the specific kinases and their isoforms that are modulated by Xestoquinone, providing insights into its cellular effects.

The anti-inflammatory activity of Xestoquinone and its analogues has been linked to the activation of the Nrf2 pathway. Research indicates that Xestoquinone can induce Nrf2 activation in a concentration-dependent manner, leading to the downregulation of inflammatory mediators such as interleukin-1 beta (IL-1β) and nitric oxide synthase 2 (NOS2) in macrophage cells. researchgate.netmdpi.com The presence of an electrophilic Michael acceptor motif in Xestoquinone is hypothesized to be the reactive center responsible for Nrf2 activation, likely through interaction with Keap1. mdpi.com

Studies on related polycyclic quinone-type metabolites, such as halenaquinone, demonstrate electrophilic reactivity with biomimetic nucleophiles like N-acetyl-L-cysteine (NAC) and N(α)-acetyl-L-lysine. Halenaquinone was shown to form monosubstituted and disubstituted adducts with NAC. Similarly, Xestoquinone has been shown to form a monosubstituted adduct with NAC, suggesting shared electrophilic properties that could contribute to its biological activities and potential protein interactions. researchgate.net

Understanding off-target effects is critical in drug development. Small organic molecules, including natural products, can interact with multiple proteins, leading to unintended consequences. cambridgeproteinarrays.com Deeper mechanistic investigations involve comprehensive screening against a wide array of proteins to identify both intended and unintended binding partners, which can illuminate the mechanism of action, predict potential side effects, and guide further structural modifications to improve selectivity. cambridgeproteinarrays.comrsc.org

Exploration of Xestoquinone and its Analogues as Chemical Probes for Fundamental Biological Research

Chemical probes are indispensable small-molecule tools that facilitate the study of fundamental biological processes, aid in the annotation of protein function, and are invaluable in target validation and drug discovery. nih.gov Given Xestoquinone's unique structure and diverse bioactivities, it and its analogues are prime candidates for development into chemical probes.

The development of fluorescent analogues of natural products is another promising avenue for chemical probes. These probes can be used for bioimaging, tracking physiological responses, identifying specific biomolecules, and understanding cellular morphology without invasive methods. mdpi.com By chemically modifying Xestoquinone to incorporate fluorescent tags, researchers could visualize its cellular uptake, distribution, and interaction with targets in real-time, providing unprecedented insights into its mechanism of action. Drawing parallels with other natural product-derived probes, such as those developed for mitoxantrone, a topoisomerase II inhibitor with some reported similarities to xestoquinone in its mechanism, demonstrates the feasibility and utility of this approach. probes-drugs.orgbiorxiv.org Such probes can help unravel complex cellular interactions and identify novel binding partners.

Development of Predictive Models for Xestoquinone Bioactivity based on Structural Features

Predictive models play a crucial role in modern drug discovery, allowing researchers to forecast the bioactivity, toxicity, and other properties of compounds based on their structural features, thereby reducing the need for extensive experimental testing. nih.govscienceopen.com Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning algorithms are key tools in this area.

For Xestoquinone, in silico studies have already been initiated to predict its bioactivity. For instance, molecular docking analyses have been performed to evaluate the inhibitory potential of Xestoquinone against Plasmodium falciparum plasmepsin II (PfPM-II), a protease enzyme crucial for the malaria parasite. nveo.org

Table 1: Molecular Docking Binding Affinities of Xestoquinone and Reference Compounds against PfPM-II nveo.org

| Compound | Binding Affinity (kcal/mol) |

| Xestoquinone | -8.6 |

| Artemisinin | -7.2 |

| Control | -8.5 |

Note: Lower binding affinity values indicate stronger binding.

These studies suggest that Xestoquinone exhibits a strong binding affinity to PfPM-II, comparable to or even stronger than established antimalarial compounds like artemisinin, based on hydrophobic interactions with specific amino acid residues. nveo.org While predictive models provide valuable insights, it is important to note that in silico predictions require experimental validation.

The structure-activity relationship (SAR) studies conducted on Xestoquinone and its monosubstituted analogues for anti-inflammatory activity also contribute to the development of predictive models. By correlating structural variations with observed biological responses (e.g., Nrf2 activation and nitric oxide production inhibition), researchers can identify key pharmacophores and develop rules for designing more potent and selective derivatives. mdpi.com This iterative process of synthesis, biological evaluation, and predictive modeling is fundamental to advancing the translational potential of Xestoquinone.

Q & A

Q. What are the primary biological mechanisms through which xestoquinone exerts its antileukemic effects?

Xestoquinone induces apoptosis and antiproliferative effects in leukemia cells via multiple pathways:

- ROS generation : Disrupts redox balance, leading to oxidative stress and mitochondrial dysfunction .

- HSP90 inhibition : Impairs chaperone-mediated protein folding, destabilizing oncogenic client proteins .

- Topoisomerase I/II inhibition : Causes DNA damage by interfering with DNA replication and repair .

- ER stress activation : Triggers unfolded protein response pathways, culminating in cell death . Methodological validation: Use flow cytometry for ROS detection, Western blotting for HSP90 client proteins (e.g., AKT, RAF-1), and comet assays to quantify DNA damage.

Q. What synthetic strategies are employed for the asymmetric total synthesis of (+)-xestoquinone?

The synthesis involves:

- Organocatalytic desymmetric Michael addition : Constructs the C-6 all-carbon quaternary stereocenter with >95% enantiomeric excess (ee) using (R)-cat.I .

- Ti(Oi-Pr)₄-mediated PEDA reaction : Forms the naphtha[1,8-bc]furan core via photoenolization/Diels–Alder cyclization .

- Late-stage oxidation : Adjusts oxidation states to yield the final quinone structure . Key challenges: Stereochemical control during large-scale synthesis (e.g., racemization during purification) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during xestoquinone synthesis?

Discrepancies in stereochemistry (e.g., undesired cis-decalin formation) arise from reaction conditions:

- Solvent/additive optimization : AcOH improves stereoselectivity (95% ee) by stabilizing transition states .

- Catalyst screening : (R)-cat.I minimizes epimerization by shielding reactive intermediates .

- Scale-up adjustments : Longer reaction times at reduced temperatures mitigate racemization . Validation: X-ray crystallography and NOESY NMR confirm absolute configurations .

Q. Why does xestoquinone lack inhibitory activity against Rad51-mediated homologous recombination (HR), unlike halenaquinone?

Structural differences at C-3 (xestoquinone lacks an oxygen atom) reduce affinity for Rad51:

- SPR analysis : Halenaquinone binds Rad51 with higher affinity (KD = 1.2 µM vs. xestoquinone’s KD = 12 µM) .

- D-loop assays : Xestoquinone fails to inhibit DNA pairing, while halenaquinone blocks HR at 10 µM . Experimental design: Compare inhibition using Rad51-ssDNA/dsDNA binding assays and SPR-based binding kinetics.

Q. How do substituents on the quinone scaffold influence xestoquinone’s anti-inflammatory activity?

SAR studies reveal:

- Monosubstitution at C-14/C-15 : Enhances NO inhibition (e.g., 14-hydroxymethylxestoquinone reduces NO production by 80% at 10 µM) .

- Electrophilic reactivity : Thiol-adduct formation (e.g., with NAC) modulates cytotoxicity and selectivity . Methodology: Synthesize analogues via regioselective alkylation and evaluate using LPS-stimulated RAW 264.7 macrophages .

Methodological Recommendations

- For mechanistic studies : Combine transcriptomics (RNA-seq) with functional assays (e.g., caspase-3 activation) to map apoptotic pathways .

- For synthesis optimization : Employ microfluidic reactors to enhance stereochemical control during PEDA reactions .

- For SAR analysis : Use density functional theory (DFT) to predict electrophilic reactivity and guide analogue design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.